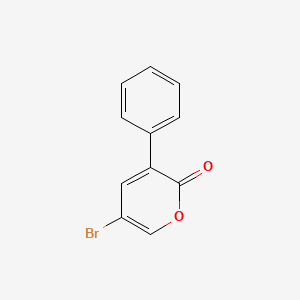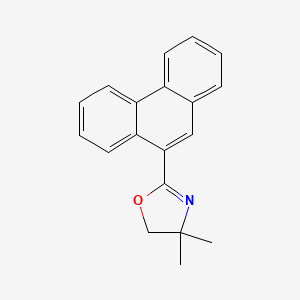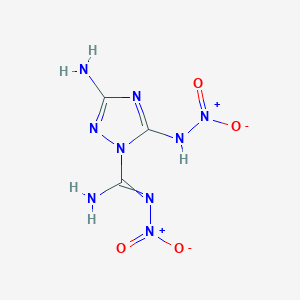
Acetic acid, bromo-, 1,5-dichloro-9-anthracenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, bromo-, 1,5-dichloro-9-anthracenyl ester is a chemical compound with a complex structure that includes bromine, chlorine, and anthracene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, bromo-, 1,5-dichloro-9-anthracenyl ester typically involves the esterification of acetic acid derivatives with 1,5-dichloro-9-anthracenol. The reaction conditions often require the presence of a brominating agent to introduce the bromine atom into the molecule. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to ensure precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, bromo-, 1,5-dichloro-9-anthracenyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, leading to the formation of reduced anthracene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium iodide (NaI) in acetone, silver nitrate (AgNO₃) in ethanol
Major Products
Aplicaciones Científicas De Investigación
Acetic acid, bromo-, 1,5-dichloro-9-anthracenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of acetic acid, bromo-, 1,5-dichloro-9-anthracenyl ester involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms can enhance its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the modulation of biological pathways, resulting in various therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, bromo-, 1,5-dichloro-9-anthracenyl ester: shares similarities with other anthracene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine, chlorine, and anthracene moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
301806-24-6 |
|---|---|
Fórmula molecular |
C16H9BrCl2O2 |
Peso molecular |
384.0 g/mol |
Nombre IUPAC |
(1,5-dichloroanthracen-9-yl) 2-bromoacetate |
InChI |
InChI=1S/C16H9BrCl2O2/c17-8-14(20)21-16-10-4-2-5-12(18)11(10)7-9-3-1-6-13(19)15(9)16/h1-7H,8H2 |
Clave InChI |
UCYHBXXHCQLRFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC3=C(C=CC=C3Cl)C(=C2C(=C1)Cl)OC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14245478.png)

![6-[6-([1,1'-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14245495.png)

![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] butanoate](/img/structure/B14245501.png)
![2,3-Bis[(4-methoxyphenyl)methyl]butanedinitrile](/img/structure/B14245502.png)



![1-Chloro-9-(methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)nonan-2-ol](/img/structure/B14245533.png)
![Cyclohexanecarboxamide, N-[[(4-methylphenyl)sulfonyl]phenylmethyl]-](/img/structure/B14245546.png)
![[1-(4-Chlorophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B14245549.png)
